molecular formula C12H15BrO2S B8588789 1-bromo-3-cyclohexylsulfonylbenzene

1-bromo-3-cyclohexylsulfonylbenzene

Cat. No.: B8588789
M. Wt: 303.22 g/mol
InChI Key: SIPWPPGJSIBYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclohexylsulfonylbenzene is a brominated aromatic compound featuring a cyclohexylsulfonyl substituent at the meta position relative to the bromine atom. This structure combines the electron-withdrawing sulfonyl group and the bromine atom, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C12H15BrO2S

Molecular Weight

303.22 g/mol

IUPAC Name

1-bromo-3-cyclohexylsulfonylbenzene

InChI

InChI=1S/C12H15BrO2S/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2

InChI Key

SIPWPPGJSIBYBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3-cyclohexylsulfonylbenzene typically involves the following steps:

    Bromination of Phenyl Ring: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Formation of Cyclohexyl Sulfone: The brominated phenyl compound is then reacted with cyclohexyl sulfone under suitable conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-cyclohexylsulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfone group can be involved in oxidation and reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution Products: Various substituted phenyl cyclohexyl sulfones depending on the nucleophile used.

    Oxidation Products: Sulfoxides or sulfonic acids.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

1-bromo-3-cyclohexylsulfonylbenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclohexylsulfonylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and sulfone group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact mechanism depends on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

  • Methyl and ethyl sulfonyl groups (e.g., 1-bromo-3-(methylsulfonyl)benzene) exhibit higher electrophilicity due to smaller substituents, favoring nucleophilic aromatic substitution .
  • Bulkier groups like cyclohexyl or isopropyl reduce reaction rates in sterically demanding environments but improve thermal stability .

Solubility and Stability: Cyclohexylsulfonyl derivatives demonstrate superior solubility in non-polar solvents (e.g., dichloromethane) compared to methyl or ethyl analogs, which are more polar . Biphenyl sulfonyl compounds (e.g., 4,4'-sulfonylbis(bromobenzene)) show higher melting points (~200°C) due to crystallinity, limiting their use in solution-phase reactions .

Safety and Handling :

  • Ethyl and methyl sulfonyl analogs require stringent ventilation due to volatile byproducts (e.g., SO₂) during decomposition .
  • Cyclohexyl derivatives, while less volatile, necessitate precautions against prolonged skin contact, as sulfonyl groups can cause irritation .

Applications :

  • Methylsulfonyl variants are preferred in pharmaceutical synthesis (e.g., kinase inhibitors) due to their balance of reactivity and stability .
  • Cyclohexylsulfonyl derivatives are utilized in materials science for designing heat-resistant polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.